molecular formula C15H20N2O4S B2637299 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea CAS No. 1795362-46-7

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea

Cat. No.: B2637299
CAS No.: 1795362-46-7
M. Wt: 324.4
InChI Key: UPYRBGMRVYZULI-UHFFFAOYSA-N
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Description

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BPTES and is an inhibitor of glutaminase, an enzyme involved in glutamine metabolism. BPTES has shown great potential in cancer research and other fields of study. In

Scientific Research Applications

Synthesis and Characterization

  • Poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide have been utilized for the one-pot synthesis of furano and pyrano pyrimidinones (thiones), highlighting the versatility of urea/thiourea in facilitating diastereoselective three-component reactions (Ghorbani-Vaghei et al., 2015).
  • A study on the preparation and characterization of a coumarin substituted heterocyclic compound demonstrated high antioxidant activities, showcasing the potential therapeutic applications of such compounds (Abd-Almonuim et al., 2020).
  • Research into facile and one-pot access to diverse and densely functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocyclic scaffolds using urea as an organo-catalyst emphasized the importance of sustainable and efficient multicomponent synthesis methods (Brahmachari & Banerjee, 2014).

Antioxidant and Antimicrobial Applications

  • Synthesis and evaluation of the antioxidant activity of some compounds revealed moderate to high antioxidant activities, underscoring the potential health benefits and therapeutic applications of urea and thiourea derivatives (George et al., 2010).
  • Antibacterial screening of N-[coumarin-6-yl] spiro-indoloazetidin-2-ones/thiazolidin-4-ones identified significant antibacterial activities, indicating the potential of these compounds in addressing bacterial infections (Mulwad & Mir, 2008).

Antitumor Activities

  • Synthesis and molecular modeling study of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents highlighted the potential of such compounds in cancer therapy, with specific derivatives showing significant effects in mouse tumor model cancer cell lines and human cancer cell lines (Nassar et al., 2015).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(oxan-4-ylsulfanyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c18-15(16-5-8-22-12-3-6-19-7-4-12)17-11-1-2-13-14(9-11)21-10-20-13/h1-2,9,12H,3-8,10H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYRBGMRVYZULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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